molecular formula C13H19NO B13282239 N-(3-Ethylphenyl)-2-methyloxolan-3-amine

N-(3-Ethylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13282239
M. Wt: 205.30 g/mol
InChI Key: GKDLOWXMQAJBGP-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-2-methyloxolan-3-amine: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of an amine group attached to the oxolane ring and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylphenyl)-2-methyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphenylamine with 2-methyloxirane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction.

Another approach involves the use of 3-ethylphenyl isocyanate and 2-methyloxirane. This reaction can be carried out under similar conditions, with the isocyanate reacting with the oxirane to form the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the laboratory synthesis may be optimized for industrial production to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, sulfonylphenyl, or halophenyl compounds.

Scientific Research Applications

N-(3-Ethylphenyl)-2-methyloxolan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of novel materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, affecting their function and activity. The phenyl and oxolane groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-2-methyloxolan-3-amine
  • N-(3-Ethylphenyl)-2-methyloxolan-3-ol
  • N-(3-Ethylphenyl)-2-ethyloxolan-3-amine

Uniqueness

N-(3-Ethylphenyl)-2-methyloxolan-3-amine is unique due to the specific combination of its functional groups. The presence of the ethyl-substituted phenyl group and the oxolane ring imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be advantageous in certain research or industrial contexts.

Biological Activity

N-(3-Ethylphenyl)-2-methyloxolan-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl-substituted phenyl ring attached to a five-membered oxolane ring, which contributes to its unique chemical reactivity. The amine functional group present in the structure allows for interactions with various biological targets, making it a candidate for further exploration in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's amine group can form hydrogen bonds or ionic interactions with target proteins, influencing their function. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It can serve as an agonist or antagonist at various receptors, impacting signaling pathways.

Biological Applications

This compound has been investigated for several potential applications:

  • Medicinal Chemistry :
    • Explored for anti-inflammatory and antimicrobial properties.
    • Preliminary studies suggest potential anticancer effects through modulation of cell proliferation pathways.
  • Biochemical Assays :
    • Used as a ligand in biochemical assays to study enzyme activity and receptor interactions.
  • Material Science :
    • Its unique properties make it suitable for developing novel materials, such as polymers and coatings.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Anticancer Properties :
    In vitro studies demonstrated that the compound could inhibit the growth of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating moderate potency .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerGrowth inhibition in HeLa and A549 cells
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C13H19NO/c1-3-11-5-4-6-12(9-11)14-13-7-8-15-10(13)2/h4-6,9-10,13-14H,3,7-8H2,1-2H3

InChI Key

GKDLOWXMQAJBGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCOC2C

Origin of Product

United States

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